
Macromomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macromomycin B is a natural product that belongs to the macrolide family of antibiotics. It was first isolated from the fermentation broth of Streptomyces macromomyceticus in 1981. Macromomycin B has been found to possess potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Applications De Recherche Scientifique
1. Immunomodulatory Effects in Chronic Airway Diseases
Macromomycin B, as part of the macrolide class, has shown significant immunomodulatory effects in chronic airway diseases. These macrolides have been used as biological response modifiers in cystic fibrosis and bronchiectasis, showing abilities to downregulate proinflammatory cytokines, reduce neutrophil chemotaxis and degranulation, and improve the rheological properties of mucus. Clinical trials have established their efficacy in cystic fibrosis, with ongoing research into their immunomodulatory effects in other bronchiectatic conditions (Bush & Rubin, 2003).
2. Antimicrobial Activity and Structural Analysis
Research on macromomycin B and its relatives in the macrolide class has focused on their complex structures and antimicrobial activities. A study on the genomic data of macrolides integrated with NMR analysis enabled the full stereostructural assignment of neaumycin B, a potent inhibitor of glioblastoma. This showcases the potential of macromomycin B and similar compounds in cancer treatment and highlights the importance of genomic and structural analysis in understanding their functions (Kim et al., 2018).
3. Role in Infection and Inflammation Modulation
Macromomycin B's class, macrolides, has been noted for its role in modulating infection and inflammation. Studies have demonstrated that macrolides like clarithromycin can suppress interleukin-8 production, a key mediator in inflammatory responses. This suppression is mediated through pathways involving transcription factors like AP-1 and NF-kappa B, indicating a broad spectrum of potential applications in treating various inflammatory diseases (Kikuchi et al., 2002).
4. Antitumor and Antifibrotic Properties
The antitumor and antifibrotic properties of macrolides, including macromomycin B, have been a focus of research. Bleomycin, a related compound, has been extensively studied for its role in inducing lung fibrosis and its use as an anticancer agent. Understanding the mechanisms of action of these drugs can provide insights into the development of new therapeutic strategies for cancer and fibrotic diseases (Della Latta et al., 2015).
5. Antibiotic Resistance Mechanisms
Understanding antibiotic resistance mechanisms is crucial in the development of effective macrolides, including macromomycin B. Studies have shown how macrolide resistance in bacteria, particularly Streptococcus pneumoniae, is becoming more common, with implications for the therapeutic utility of these drugs. Investigating these resistance mechanisms can inform the development of more effective macrolides (Hyde et al., 2001).
Propriétés
Numéro CAS |
12634-34-3 |
|---|---|
Nom du produit |
Macromomycin B |
Formule moléculaire |
C12H11NO5 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
methyl 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate |
InChI |
InChI=1S/C12H11NO5/c1-6-11(14)13-10-8(12(15)17-3)4-7(16-2)5-9(10)18-6/h4-5H,1H2,2-3H3,(H,13,14) |
Clé InChI |
HXKWEZFTHHFQMB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)OC |
SMILES canonique |
COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)OC |
Autres numéros CAS |
70213-45-5 |
Numéros CAS associés |
12634-34-3 (Parent) |
Synonymes |
macromomycins |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



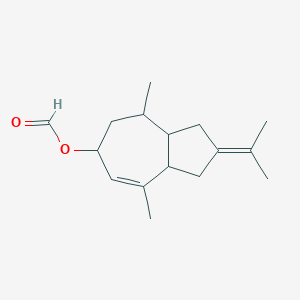
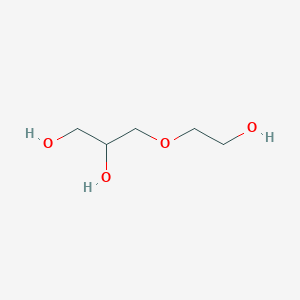
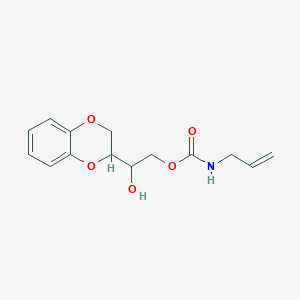

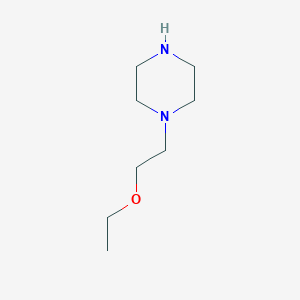


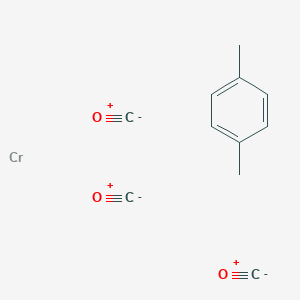
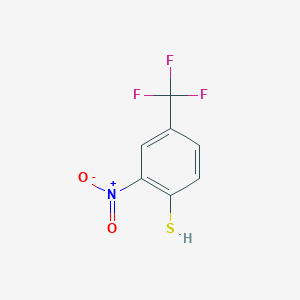
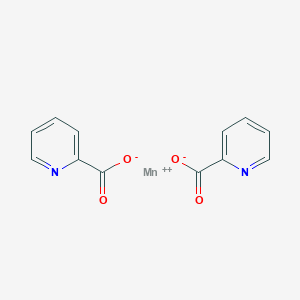


![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)
